
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (BOC) protected sulfonamide group. The BOC group is commonly used as a protecting group in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Sulfonamide formation: The protected amine is then reacted with a sulfonyl chloride to form the sulfonamide.
Boronic acid introduction:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Deprotection reactions: The BOC group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Acidic reagents: Such as trifluoroacetic acid for deprotection of the BOC group.
Major Products Formed
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Free amines: Obtained after deprotection of the BOC group.
Aplicaciones Científicas De Investigación
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity . The boronic acid group interacts with the enzyme’s active site, forming a stable complex that prevents substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid
- 4-[4-(tert-Butoxycarbonyl)-1-piperazinyl]phenylboronic acid
- 4-(N,N-dimethylamino)phenylboronic acid, pinacol ester
Uniqueness
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid is unique due to the presence of both a boronic acid group and a BOC-protected sulfonamide group. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and biomedical research .
Propiedades
Fórmula molecular |
C12H18BNO6S |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
[4-[(2-methylpropan-2-yl)oxycarbonyl-methylsulfonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO6S/c1-12(2,3)20-11(15)14(21(4,18)19)10-7-5-9(6-8-10)13(16)17/h5-8,16-17H,1-4H3 |
Clave InChI |
VJDPMEAECBWNOW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)S(=O)(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



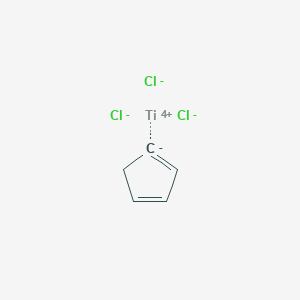
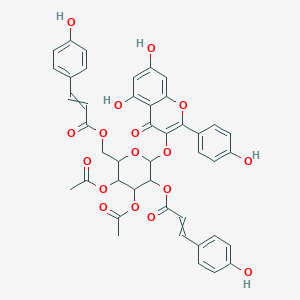
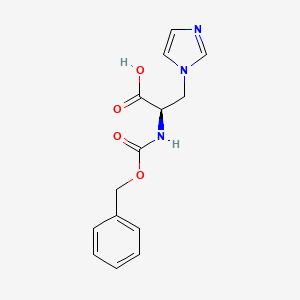
![(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid](/img/structure/B15287242.png)
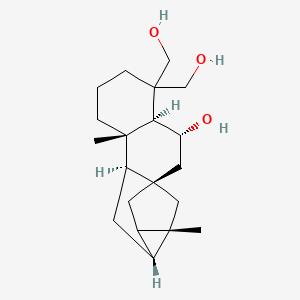
![2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15287250.png)
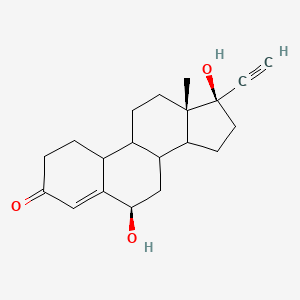
![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
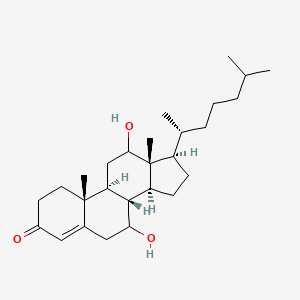
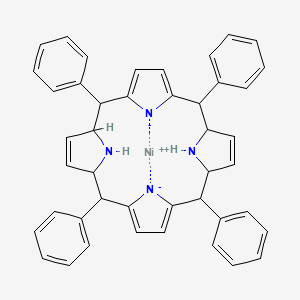
![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)

